molecular formula C6H4BrF2NO2S B2880156 4-Bromo-2,6-difluorobenzenesulfonamide CAS No. 263349-74-2

4-Bromo-2,6-difluorobenzenesulfonamide

Cat. No.: B2880156
CAS No.: 263349-74-2
M. Wt: 272.06
InChI Key: XSCXKUIQRGHUQJ-UHFFFAOYSA-N
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Description

4-Bromo-2,6-difluorobenzenesulfonamide is an organic compound with the molecular formula C6H4BrF2NO2S and a molecular weight of 272.07 g/mol . This compound is characterized by the presence of bromine, fluorine, and sulfonamide functional groups attached to a benzene ring. It is commonly used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

The primary target of 4-Bromo-2,6-difluorobenzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamides, the class of compounds to which this compound belongs, often act as inhibitors of carbonic anhydrases .

Preparation Methods

The synthesis of 4-Bromo-2,6-difluorobenzenesulfonamide typically involves multiple steps. One common method starts with 4-bromo-2,6-difluoroaniline as the precursor . The synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

4-Bromo-2,6-difluorobenzenesulfonamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.

    Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common reagents used in these reactions include sodium nitrite, thionyl chloride, and ammonia. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-2,6-difluorobenzenesulfonamide is utilized in various scientific research fields:

Comparison with Similar Compounds

4-Bromo-2,6-difluorobenzenesulfonamide can be compared with other similar compounds, such as:

The presence of both bromine and sulfonamide groups in this compound makes it unique and versatile for various applications.

Properties

IUPAC Name

4-bromo-2,6-difluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrF2NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSCXKUIQRGHUQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)S(=O)(=O)N)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrF2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263349-74-2
Record name 4-bromo-2,6-difluorobenzene-1-sulfonamide
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